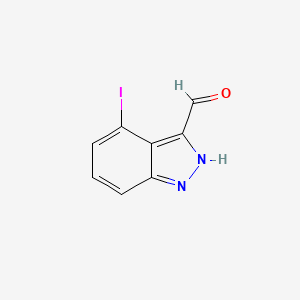

4-iodo-2H-indazole-3-carbaldehyde

描述

Structure

3D Structure

属性

IUPAC Name |

4-iodo-2H-indazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2O/c9-5-2-1-3-6-8(5)7(4-12)11-10-6/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHCJDBALOCEDJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C(=C1)I)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646280 | |

| Record name | 4-Iodo-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-72-9 | |

| Record name | 4-Iodo-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Synthetic Transformations of 4 Iodo 2h Indazole 3 Carbaldehyde

Reactivity Patterns of the 2H-Indazole Nucleus in 4-Iodo-2H-Indazole-3-carbaldehyde

The reactivity of the indazole ring system is a key determinant in the chemical behavior of this compound. The presence of two nitrogen atoms within the bicyclic structure, along with the iodine and aldehyde substituents, influences the electronic distribution and, consequently, the site of chemical reactions.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org In the case of the indazole nucleus, the position of electrophilic attack is directed by the activating and deactivating effects of the existing substituents and the inherent electronic nature of the heterocyclic ring. The indazole ring itself is a π-excessive system, but the precise location of substitution can be complex.

The two nitrogen atoms in the indazole ring, along with the electron-withdrawing aldehyde group and the halogen substituent, influence the electron density of the benzene (B151609) portion of the molecule. Generally, electrophilic substitution on the benzene ring of an indazole is less facile than on benzene itself due to the electron-withdrawing nature of the pyrazole (B372694) ring. The iodine atom at the 4-position and the aldehyde at the 3-position will further deactivate the ring towards electrophilic attack. Any potential electrophilic substitution would likely occur at the positions least deactivated by the electron-withdrawing groups.

The indazole nucleus can also participate in nucleophilic reactions. The electron-deficient nature of the pyrazole part of the indazole ring can make it susceptible to attack by strong nucleophiles, although such reactions are less common than electrophilic substitutions. More significantly, the iodine atom at the 4-position can be replaced by various nucleophiles through transition metal-catalyzed cross-coupling reactions, a common strategy for functionalizing aryl halides.

Indazoles can exist in different tautomeric forms, primarily 1H- and 2H-indazoles, which can influence their reactivity. chim.it For this compound, the specified tautomer is the 2H-form. The position of the N-H proton can significantly affect the electronic properties and steric environment of the molecule, thereby directing the course of a reaction. The equilibrium between tautomers can be influenced by the solvent, temperature, and the nature of the reactants. This tautomeric behavior is a critical consideration in planning synthetic strategies involving this compound.

Transformations Involving the Carbaldehyde Moiety of this compound

The aldehyde group at the 3-position is a highly reactive functional group that readily undergoes a variety of transformations, providing a gateway to a diverse range of derivatives. nih.gov

The carbaldehyde functionality is an excellent electrophile for carbon-carbon bond-forming reactions.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with an active methylene (B1212753) compound, catalyzed by a weak base. wikipedia.orgyoutube.com For this compound, this provides a route to α,β-unsaturated products. wikipedia.org The Doebner modification of the Knoevenagel condensation uses pyridine (B92270) as a solvent and can lead to decarboxylation when a carboxylic acid is one of the activating groups on the nucleophile. organic-chemistry.org

Wittig Reaction: The Wittig reaction is a powerful method for converting aldehydes into alkenes with a high degree of control over the location of the double bond. organic-chemistry.orglumenlearning.comlibretexts.orgmasterorganicchemistry.com The reaction of this compound with a phosphonium (B103445) ylide (Wittig reagent) would yield a 3-alkenyl-4-iodo-2H-indazole derivative. The stereochemical outcome (E or Z alkene) depends on the nature of the ylide used. organic-chemistry.org

| Reaction | Reagents and Conditions | Product Type |

| Knoevenagel Condensation | Active methylene compound (e.g., malonic acid, diethyl malonate), weak base (e.g., piperidine, pyridine) | α,β-Unsaturated indazole derivative |

| Wittig Reaction | Phosphonium ylide (e.g., Ph₃P=CHR) | 3-Alkenyl-4-iodo-2H-indazole |

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to other important classes of compounds.

Oxidation: The aldehyde group of this compound can be oxidized to the corresponding 4-iodo-2H-indazole-3-carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃).

Reduction: The reduction of the aldehyde group yields 4-iodo-2H-indazole-3-methanol. This can be achieved using a variety of reducing agents, with sodium borohydride (B1222165) (NaBH₄) being a common choice due to its mildness and selectivity for aldehydes and ketones.

| Transformation | Reagent | Product |

| Oxidation | Potassium permanganate (KMnO₄) or Chromium trioxide (CrO₃) | 4-Iodo-2H-indazole-3-carboxylic acid |

| Reduction | Sodium borohydride (NaBH₄) | (4-Iodo-2H-indazol-3-yl)methanol |

Cyclization Reactions for the Formation of Novel Heterocyclic Systems

The aldehyde functionality at the C3 position of this compound serves as a key handle for the construction of fused heterocyclic rings. These reactions often proceed through initial condensation with a suitable binucleophile, followed by an intramolecular cyclization event. The nature of the resulting heterocyclic system is dictated by the choice of the reaction partner.

For instance, condensation of indazole-3-carbaldehydes with amino-substituted heterocycles can lead to the formation of novel fused ring systems. While specific examples for the 4-iodo derivative are not extensively documented in publicly available literature, the general reactivity pattern of indazole-3-carbaldehydes suggests that reactions with compounds such as aminotriazoles or aminopyrazoles would yield the corresponding fused triazolo- or pyrazolo-indazole derivatives. The reaction typically involves the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization.

Furthermore, the aldehyde group can participate in multicomponent reactions, providing a rapid and efficient route to complex heterocyclic structures. The strategic placement of the iodo group at the 4-position offers a subsequent handle for further diversification of the resulting fused systems through the cross-coupling reactions discussed below.

Reactivity of the Iodo Substituent at Position 4 in this compound

The carbon-iodine bond at the C4 position of the indazole ring is a highly versatile functional group for the introduction of a wide range of substituents. The high reactivity of aryl iodides in transition metal-catalyzed reactions makes this compound an excellent substrate for various cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The iodo substituent at the 4-position of the indazole core readily undergoes oxidative addition to a low-valent palladium species, initiating the catalytic cycle for a variety of coupling transformations.

The Suzuki-Miyaura coupling reaction is a widely used method for the formation of biaryl and heteroaryl-aryl linkages. This reaction involves the coupling of an organoboron reagent, typically a boronic acid or a boronate ester, with an organic halide in the presence of a palladium catalyst and a base. The reaction of this compound with various aryl or heteroaryl boronic acids would provide access to a diverse library of 4-aryl- and 4-heteroaryl-2H-indazole-3-carbaldehydes. These products are valuable intermediates for the synthesis of more complex molecules, including potential pharmaceutical agents.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Iodoindazoles

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ | - | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 |

| Pd(OAc)₂ | SPhos | K₃PO₄ | n-Butanol | 100 |

| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 |

Note: This table represents typical conditions for the Suzuki-Miyaura coupling of iodo-substituted indazoles and may require optimization for the specific substrate this compound.

The Sonogashira coupling allows for the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. The reaction of this compound with various terminal alkynes would yield 4-alkynyl-2H-indazole-3-carbaldehydes. The resulting alkynyl-substituted indazoles are versatile intermediates that can undergo a variety of subsequent transformations, such as cyclization reactions to form fused heterocyclic systems or further functionalization of the alkyne moiety.

Table 2: General Conditions for Sonogashira Coupling of Aryl Iodides

| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) |

| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | Room Temp to 80 |

| Pd(PPh₃)₄ | CuI | Diisopropylamine | THF | Room Temp |

Note: This table outlines general conditions for the Sonogashira coupling of aryl iodides. Specific conditions for this compound may vary.

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. This reaction is known for its high functional group tolerance and its ability to form C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp²)-C(sp) bonds. The coupling of this compound with various organozinc reagents would provide an alternative and powerful method for the introduction of aryl, vinyl, or alkyl groups at the 4-position.

Other palladium-catalyzed cross-coupling reactions, such as the Stille coupling (using organotin reagents), the Hiyama coupling (using organosilicon reagents), and the Buchwald-Hartwig amination (for the formation of C-N bonds), could also be applied to this compound to further expand its synthetic utility.

Beyond palladium catalysis, the iodo substituent at the 4-position can participate in other metal-mediated transformations. For example, Ullmann-type coupling reactions, typically mediated by copper, can be employed to form biaryl ethers or thioethers. Furthermore, the iodo group can be subjected to metal-halogen exchange reactions, for instance using organolithium or Grignard reagents, to generate an organometallic species at the 4-position of the indazole ring. This in situ generated nucleophile can then be reacted with a variety of electrophiles to introduce a wide range of functional groups.

Iodine-Metal Exchange Reactions and Subsequent Quenching

The iodine atom at the C4 position of the indazole ring serves as a crucial handle for introducing a wide array of functional groups through iodine-metal exchange reactions. This transformation typically involves treating the iodo-indazole with a strong organometallic base, such as an organolithium or a magnesium-based reagent, to generate a new organometallic intermediate. This intermediate can then be quenched with various electrophiles to install new substituents at the C4 position.

However, the presence of other reactive sites in this compound complicates this process. The acidic proton on the indazole nitrogen and the electrophilic aldehyde group can react with the organometallic reagents intended for the iodine-metal exchange. Specifically, organolithium reagents would readily deprotonate the N-H group or add to the carbonyl group. Therefore, successful iodine-metal exchange at C4 generally necessitates the protection of these other functional groups.

A notable strategy involves the use of highly functionalized magnesium reagents. For instance, studies on related iodo-indazoles have shown that regioselective magnesiation can be achieved. nih.gov A common approach for such substrates is the use of TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), which can facilitate metalation at specific sites. nih.gov Once the C4-magnesiated or lithiated indazole is formed (from a protected precursor), it can be trapped by a diverse range of electrophiles.

Table 1: Examples of Electrophiles for Quenching C4-Metallo-Indazole Intermediates

| Electrophile Class | Specific Reagent Example | Resulting Functional Group at C4 |

|---|---|---|

| Aldehydes/Ketones | Benzaldehyde | Secondary Alcohol |

| Esters | Ethyl Chloroformate | Ester |

| Amides | N,N-Dimethylformamide (DMF) | Aldehyde |

| Halogens | Iodine (I₂) | Iodine |

| Sulfides | Dimethyl Disulfide | Methylthio |

| Boronic Esters | Isopropoxyboronic acid pinacol (B44631) ester | Boronic Ester |

The C4-boronic ester is particularly valuable as it can subsequently be used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl groups. researchgate.netnih.gov

Regioselectivity and Chemoselectivity in Complex Transformations of this compound

Achieving desired molecular complexity from this compound requires precise control over which part of the molecule reacts. The key challenge lies in directing reagents to the intended site—the C4-iodine, the C3-aldehyde, or the indazole nitrogen—without unintended side reactions.

The indazole ring exhibits annular tautomerism, existing as 1H- and 2H-isomers, which complicates reactions at the nitrogen atoms. nih.gov Direct alkylation of an unprotected indazole typically yields a mixture of N1 and N2-substituted products, with the ratio depending heavily on the reaction conditions. beilstein-journals.org

N1 versus N2 Selectivity: Research on analogous systems, such as methyl 5-bromo-1H-indazole-3-carboxylate, provides significant insights. The use of different bases and solvent systems can steer the reaction towards either the N1 or N2 product. For instance, conditions involving cesium carbonate often favor N1 alkylation, a phenomenon attributed to a chelation effect where the cesium ion coordinates to the N2 nitrogen and the oxygen of the C3 substituent (in this case, the aldehyde). nih.govbeilstein-journals.org This pre-organizes the molecule for attack at the N1 position. Conversely, other conditions may favor the thermodynamically more stable N1-product or the kinetically formed N2-product. nih.govrsc.org

Competition between Reactive Sites: The choice of reagent dictates the site of reaction.

Palladium-Catalyzed Reactions: Reagents like boronic acids in the presence of a palladium catalyst will selectively target the C4-I bond for Suzuki-Miyaura cross-coupling, leaving the aldehyde and N-H group intact, provided a suitable base (e.g., K₂CO₃) is used. nih.govmdpi.comnih.gov Similarly, Sonogashira (with terminal alkynes) and Heck (with alkenes) couplings can be selectively performed at the C4-position. researchgate.net

Nucleophilic Addition: Strong, non-basic nucleophiles or reducing agents like sodium borohydride will preferentially attack the C3-aldehyde, converting it to an alcohol, without affecting the C4-I bond.

Deprotonation: Strong bases (e.g., NaH) will deprotonate the indazole N-H, forming the indazolide anion, which can then be alkylated or acylated.

To overcome the inherent reactivity of certain functional groups and direct transformations to a specific site, the use of protecting groups is indispensable. researchgate.net This is particularly true when employing highly reactive organometallic reagents for iodine-metal exchange.

For this compound, a typical sequence aimed at functionalizing the C4 position via iodine-metal exchange would require protection of both the indazole nitrogen and the aldehyde.

Protection of the Indazole Nitrogen: The N-H group is acidic and nucleophilic, making it incompatible with many strong bases and organometallic reagents. Common protecting groups for indazoles include:

Tetrahydropyranyl (THP): Introduced under acidic conditions (e.g., p-toluenesulfonic acid) and removed with acid. The THP group has been successfully used to protect iodo-indazoles during selective magnesiation reactions. nih.gov

2-(Trimethylsilyl)ethoxymethyl (SEM): This group can be introduced using SEM-Cl and a base. It is known to direct lithiation to the C3 position but is also an effective protecting group for other transformations. researchgate.net It can be removed under acidic conditions or with fluoride (B91410) ions (e.g., TBAF). researchgate.net

tert-Butoxycarbonyl (Boc): While common for many heterocycles, its stability under certain organometallic conditions may need to be evaluated.

Protection of the Aldehyde Group: The aldehyde is highly susceptible to nucleophilic attack. To prevent this during reactions targeting the C4-I bond with strong nucleophiles (like Grignard or organolithium reagents), it must be masked.

Acetals/Ketals: The most common strategy is the formation of a cyclic acetal (B89532) using a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst. libretexts.org These groups are stable to strong bases and nucleophiles but are easily removed by treatment with aqueous acid. libretexts.org

Table 2: Protective Group Strategies for Selective Functionalization

| Functional Group | Protecting Group | Introduction Conditions | Removal Conditions | Purpose / Compatibility |

|---|---|---|---|---|

| Indazole N-H | Tetrahydropyranyl (THP) | Dihydropyran, p-TsOH | Aqueous HCl | Stable to organometallic reagents; enables I/Mg exchange. nih.gov |

| Indazole N-H | SEM | SEM-Cl, Base (e.g., NaH) | TBAF or Aqueous Acid | Stable to organolithiums; directs C3 lithiation. researchgate.net |

| Aldehyde C=O | Ethylene Glycol Acetal | Ethylene Glycol, p-TsOH | Aqueous Acid (e.g., HCl) | Stable to strong bases, Grignard reagents, organolithiums, and hydrides. libretexts.org |

By employing a dual-protection strategy (e.g., N-THP and an acetal at C3), a synthetic chemist can unmask the reactivity of the C4-iodine for iodine-metal exchange. Subsequent deprotection would then reveal the final, selectively functionalized molecule.

Spectroscopic and Structural Characterization of 4 Iodo 2h Indazole 3 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides granular information about the chemical environment of individual atoms (specifically ¹H and ¹³C), their connectivity through chemical bonds, and their spatial proximity.

Indazoles can exist as two principal tautomers: the 1H- and 2H-forms. The position of the substituent on the nitrogen atom dictates the specific regioisomer. For 4-iodo-2H-indazole-3-carbaldehyde, it is crucial to confirm that the compound exists purely as the 2H-tautomer and not as a mixture with its 1H- counterpart. NMR spectroscopy is the definitive method for this determination.

The chemical shifts of the carbon atoms in the indazole ring, particularly C3, are highly sensitive to the tautomeric form. nih.gov In 2H-indazoles, the N-substituent is at position 2, which influences the electronic distribution throughout the heterocyclic system differently than in 1H-indazoles. The observation of a single, sharp set of resonances in both the ¹H and ¹³C NMR spectra, corresponding to one distinct molecular species, is the primary indicator of high regioisomeric purity. Any significant presence of the 1H-regioisomer would result in a second set of signals. For instance, studies on N-substituted indazole derivatives have shown that the ¹³C chemical shift of C3 is a reliable probe for distinguishing between isomers. nih.gov Comparing the experimental spectrum of a synthesized batch of this compound with established data for known 1H- and 2H-indazole systems allows for confident assignment and confirmation of its structural integrity. researchgate.net

The ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework. While specific experimental data for this compound is not widely published, the expected chemical shifts and coupling constants can be predicted based on data from closely related analogs, such as 5-iodo-1H-indazole-3-carbaldehyde and 4-iodo-6-methyl-2H-indazole-3-carbaldehyde. rsc.org

Proton (¹H) NMR:

Aldehyde Proton (CHO): This proton is highly deshielded due to the electronegativity of the oxygen atom and its conjugation with the indazole ring. It is expected to appear as a sharp singlet far downfield, typically in the range of δ 10.0–10.2 ppm. rsc.org

Aromatic Protons (H5, H6, H7): The protons on the benzene (B151609) portion of the indazole ring will appear in the aromatic region (δ 7.0–8.5 ppm). Their specific chemical shifts are influenced by the electronic effects of the iodine atom and the fused pyrazole (B372694) ring. The iodine at C4 will strongly deshield the adjacent H5 proton. The coupling constants (J-values) between adjacent protons (typically 7–9 Hz for ortho-coupling) would reveal their connectivity.

NH Proton: In the case of the 2H-tautomer, the proton is on N2. This proton signal can be broad and its chemical shift is highly dependent on solvent and concentration, but it is expected to appear downfield.

Carbon (¹³C) NMR:

Carbonyl Carbon (CHO): The aldehyde carbon is the most deshielded carbon in the molecule, expected to resonate at approximately δ 187 ppm. rsc.org

Iodinated Carbon (C4): The carbon atom directly bonded to the heavy iodine atom (C4) will experience a significant upfield shift due to the "heavy atom effect." Its resonance is anticipated around δ 90–95 ppm. rsc.org

Other Aromatic Carbons: The remaining carbons of the indazole ring (C3, C3a, C5, C6, C7, C7a) will appear in the typical aromatic region of δ 110–145 ppm. The specific shifts are dictated by the substitution pattern.

The following table presents representative NMR data from a closely related analog, 5-iodo-1H-indazole-3-carbaldehyde, to illustrate the expected ranges and patterns. rsc.org

| Assignment | ¹H NMR (DMSO-d₆) δ [ppm] (Multiplicity, J [Hz]) | ¹³C NMR (DMSO-d₆) δ [ppm] |

| NH | 14.28 (br s) | - |

| CHO | 10.16 (s) | 187.2 |

| H4 | 8.46 (d, J=0.9) | - |

| H6 | 7.73 (dd, J=8.7, 1.6) | - |

| H7 | 7.56 (d, J=8.7) | - |

| C3 | - | 142.4 |

| C-Ring | - | 140.2, 135.3, 129.1, 122.6, 113.5 |

| C5 (C-I) | - | 88.6 |

Data for the isomeric compound 5-iodo-1H-indazole-3-carbaldehyde. rsc.org

While 1D NMR provides essential information, 2D NMR experiments are required for the complete and unambiguous assignment of all proton and carbon signals, especially for complex structures. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It would reveal the sequence of protons in the aromatic ring (e.g., H5 coupled to H6, and H6 coupled to H7), confirming their positions relative to one another.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com This allows for the definitive assignment of each protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR techniques for structural elucidation. It reveals correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). e-bookshelf.deyoutube.com For this compound, HMBC would be crucial for:

Confirming the position of the aldehyde group by showing a correlation from the aldehyde proton (CHO) to C3.

Confirming the position of the iodine atom by observing correlations from H5 to the iodinated carbon C4.

Connecting the entire molecular scaffold by showing correlations between protons on the benzene ring and carbons in the pyrazole ring (e.g., H7 to C7a and C5).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. e-bookshelf.de For a planar molecule like this indazole, NOESY can help confirm assignments by showing correlations between adjacent protons (e.g., H5 and H6) and can be particularly useful in distinguishing between complex isomers in derivative compounds.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) can measure the mass of a molecule with extremely high accuracy (typically to within 5 ppm). This precision allows for the determination of a unique elemental formula. For this compound, the molecular formula is C₈H₅IN₂O. HRMS would be used to confirm this composition. rsc.org By comparing the experimentally measured exact mass with the theoretically calculated mass, the molecular formula can be verified, ruling out other potential formulas that might have the same nominal mass. For the isomeric compound 5-iodo-1H-indazole-3-carbaldehyde, the calculated mass for the deprotonated molecule ([M-H]⁻, C₈H₄IN₂O⁻) was 270.9368, which matched the experimentally observed value of 270.9370, confirming its elemental formula. rsc.org The same result would be expected for the 4-iodo isomer.

| Parameter | Value |

| Molecular Formula | C₈H₅IN₂O |

| Monoisotopic Mass | 271.9498 g/mol |

| Calculated Exact Mass [M-H]⁻ | 270.9368 m/z |

| Calculated Exact Mass [M+H]⁺ | 272.9625 m/z |

In mass spectrometry, molecules are ionized and often break apart into characteristic fragment ions. Analyzing this fragmentation pattern provides a "fingerprint" that can help identify the structure of the compound. nih.govlibretexts.org

For this compound, the key fragmentation pathways would likely involve:

Loss of the Aldehyde Group: A common fragmentation for aldehydes is the loss of the formyl radical (•CHO, 29 Da) or the loss of carbon monoxide (CO, 28 Da) from the molecular ion. libretexts.org

Loss of Iodine: The carbon-iodine bond is relatively weak and can cleave to produce a fragment corresponding to the loss of an iodine atom (127 Da) or a prominent peak for the iodine cation (I⁺) at m/z 127.

Cleavage of the Indazole Ring: The bicyclic ring system can undergo cleavage, leading to fragments characteristic of the indazole core. The specific pattern can help distinguish it from other isomeric structures, such as benzimidazoles. nih.gov

The presence of these characteristic fragments in the mass spectrum would provide strong corroborating evidence for the proposed structure of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful analytical tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies.

The IR spectrum of this compound is characterized by absorption bands corresponding to its principal functional groups: the aldehyde, the indazole ring, and the carbon-iodine bond. While the specific spectrum for this compound is not widely published, data from analogous compounds, such as 4-iodo-6-methyl-2H-indazole-3-carbaldehyde and other substituted indazole-3-carbaldehydes, provide a strong basis for identifying its key spectral features.

The most prominent absorption bands are expected in the following regions:

Carbonyl (C=O) Stretching: The aldehyde group will exhibit a strong absorption band due to the C=O stretching vibration. For conjugated aldehydes like this compound, this band is typically observed in the range of 1670-1700 cm⁻¹. In the closely related compound, 4-iodo-6-methyl-2H-indazole-3-carbaldehyde, a strong absorption band is reported at 1695 cm⁻¹ for the C=O stretch. This is consistent with data from other substituted 1H-indazole-3-carboxaldehydes, which show C=O stretching frequencies in a similar range. rsc.org

C=N Stretching: The C=N stretching vibration within the indazole ring system is another key diagnostic feature. For 4-iodo-6-methyl-2H-indazole-3-carbaldehyde, this is observed at 1633 cm⁻¹.

N-H Stretching: For the 2H-indazole tautomer, an N-H stretching vibration is expected. This typically appears as a broad band in the region of 3100-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations from the benzene ring of the indazole core are expected to appear above 3000 cm⁻¹. The aldehyde C-H stretch typically shows two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹.

C-I Stretching: The carbon-iodine stretching vibration is expected to occur in the far-infrared region, typically between 500 and 600 cm⁻¹.

The following interactive data table summarizes the characteristic IR absorption bands for key functional groups in substituted indazole-3-carbaldehydes, providing an expected range for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source |

| Aldehyde (C=O) | Stretching | 1670 - 1700 | rsc.org |

| Indazole Ring (C=N) | Stretching | ~1633 | |

| N-H | Stretching | 3100 - 3500 | |

| Aromatic C-H | Stretching | >3000 | |

| Aldehyde C-H | Stretching | ~2850, ~2750 | |

| C-I | Stretching | 500 - 600 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of closely related indazole derivatives provides significant insight into its expected solid-state structure. mdpi.comnih.govmdpi.com

Single-crystal X-ray diffraction studies on analogous indazole derivatives reveal that the indazole ring system is generally planar, a characteristic feature of aromatic systems. The aldehyde group at the 3-position typically exhibits a near-coplanar orientation with the indazole ring, which allows for conjugation between the aromatic π-system and the carbonyl group. This planarity is a key factor in the molecule's electronic properties.

The iodine atom at the 4-position introduces significant steric and electronic effects. The carbon-iodine bond length is expected to be around 2.10 Å. The presence of the bulky iodine atom can influence the intermolecular packing in the crystal lattice.

Key structural parameters for indazole derivatives, which can be extrapolated to this compound, are presented in the interactive data table below.

| Structural Parameter | Expected Value | Source |

| Indazole Ring Geometry | Planar | |

| C-I Bond Length | ~2.10 Å | |

| C=O Bond Length | ~1.21-1.23 Å | |

| Dihedral Angle (C3-CHO) | Near 0° (coplanar) |

Computational Chemistry and Mechanistic Insights Pertaining to 4 Iodo 2h Indazole 3 Carbaldehyde

Quantum Chemical Calculations for Structural Analysis and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of 4-iodo-2H-indazole-3-carbaldehyde. These methods allow for the determination of stable tautomeric forms, preferred conformations, and the electronic structure of the molecule.

Tautomeric Preference and Stability Calculations for Indazole Scaffolds

The indazole ring system can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. Theoretical calculations consistently show that for the parent indazole and many of its derivatives, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. researchgate.netnih.govnih.gov This preference is attributed to the aromaticity of the system.

Computational studies on substituted indazoles using methods like MP2/cc-pVTZ and B3LYP/6-311G(d,p) have quantified this energy difference. For the unsubstituted indazole, the 1H-tautomer is more stable by approximately 13.6 to 22.4 kJ/mol. researchgate.net The presence of substituents can influence the relative stability of the tautomers. For instance, while substitution at the C5 position does not significantly alter the tautomeric preference, certain substituents at the C3 position can decrease the energy difference, although the 1H-tautomer generally remains the more stable form. researchgate.net

For this compound, it is expected that the 1H-tautomer, 4-iodo-1H-indazole-3-carbaldehyde, would be the more stable form. However, the specific energetic difference would require dedicated DFT calculations on this molecule. The "2H" designation in the subject compound's name suggests that this less stable tautomer is the one of interest, likely due to its specific synthetic accessibility or kinetic trapping.

Table 1: Calculated Relative Stabilities of Indazole Tautomers (General)

| Tautomer | Calculation Level | Relative Energy (kJ/mol) | Reference |

| 1H-Indazole | MP2/cc-pVTZ | 0 | researchgate.net |

| 2H-Indazole | MP2/cc-pVTZ | 13.6 | researchgate.net |

| 1H-Indazole | B3LYP/6-311++G(d,p) | 0 | nih.gov |

| 2H-Indazole | B3LYP/6-311++G(d,p) | 20 | nih.gov |

Note: This table represents data for the parent indazole scaffold and serves as a basis for understanding the likely tautomeric preference of substituted derivatives.

Conformational Analysis of this compound

The conformational landscape of this compound is primarily determined by the rotation of the 3-carbaldehyde group relative to the indazole ring. Conformational analysis involves studying the energetics of different rotamers to identify the most stable arrangement. lumenlearning.comlibretexts.org

The key dihedral angle to consider is the one defined by the N2-C3 bond and the C-C bond of the carbaldehyde group. Two primary planar conformations can be envisioned: one where the aldehyde proton is oriented towards the N2 nitrogen (syn-conformer) and one where it is oriented away (anti-conformer). The relative stability of these conformers is governed by a combination of steric and electronic effects.

Computational studies on similar 3-formyl-substituted heterocyclic systems often reveal a preference for the conformer that minimizes steric hindrance and maximizes electronic stabilization through conjugation. It is anticipated that the planar conformations would be energetically favored to allow for effective conjugation between the carbaldehyde group and the indazole ring. The barrier to rotation around the C3-CHO bond can be calculated using DFT methods by mapping the potential energy surface as a function of the dihedral angle. chemistrysteps.comlasalle.edu The presence of the bulky iodine atom at the 4-position might introduce some steric clash, potentially influencing the preferred orientation of the carbaldehyde group.

Table 2: Hypothetical Torsional Energy Profile for the C3-CHO Bond Rotation in this compound

| Dihedral Angle (°) | Relative Energy (kJ/mol) | Conformation |

| 0 | 0.0 | Anti-planar (most stable) |

| 60 | 8.5 | Skewed |

| 90 | 15.0 | Perpendicular (least stable) |

| 120 | 7.0 | Skewed |

| 180 | 2.5 | Syn-planar (local minimum) |

Note: This table is a hypothetical representation based on conformational analysis principles of similar molecules and requires specific DFT calculations for validation.

Reaction Mechanism Studies of Synthetic Pathways

Computational chemistry is instrumental in elucidating the mechanisms of reactions involved in the synthesis and transformation of this compound. By modeling reaction pathways, identifying transition states, and calculating activation energies, a detailed understanding of the reaction can be achieved.

Elucidation of Proposed Reaction Pathways for Synthesis and Transformations

A plausible synthetic route to indazole-3-carbaldehydes is the Vilsmeier-Haack reaction of the corresponding indazole or a suitable precursor. rsc.orgorganic-chemistry.orgwikipedia.org This reaction involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent, typically generated from a substituted amide (like DMF) and phosphorus oxychloride. wikipedia.org For the synthesis of this compound, one could envision the formylation of 4-iodo-2H-indazole. The mechanism involves the electrophilic attack of the Vilsmeier reagent on the indazole ring, followed by hydrolysis to yield the aldehyde. organic-chemistry.org

Another potential pathway involves the transformation of an indole (B1671886) precursor. The nitrosation of substituted indoles can lead to the formation of indazole-3-carbaldehydes. researchgate.net Computational studies can help to map out the intricate steps of these transformations, including the initial electrophilic attack, cyclization, and subsequent rearrangements.

Transformations of the synthesized this compound, such as nucleophilic substitution of the iodine atom, can also be studied computationally. nih.govsemanticscholar.orgresearchgate.netdergipark.org.trresearchgate.net These studies would involve modeling the approach of a nucleophile and the departure of the iodide leaving group.

Transition State Analysis and Determination of Energy Barriers

For any proposed reaction mechanism, the identification of transition states and the calculation of the associated energy barriers are crucial for determining the feasibility and rate of the reaction. DFT calculations are widely used for this purpose. acs.org For the Vilsmeier-Haack formylation, computational analysis would focus on the transition state of the electrophilic attack of the Vilsmeier reagent on the indazole ring. The energy barrier for this step would be a key determinant of the reaction's efficiency.

Similarly, for the nucleophilic substitution of the iodine atom, the transition state would involve the simultaneous formation of a new bond with the incoming nucleophile and the breaking of the C-I bond. The calculated activation energy would provide insight into the reactivity of the C-I bond in this specific molecular environment.

Table 3: Hypothetical Activation Energies for Key Reaction Steps

| Reaction Step | Computational Method | Calculated Activation Energy (kJ/mol) |

| Vilsmeier-Haack formylation (electrophilic attack) | B3LYP/6-31G(d) | 60-80 |

| Nucleophilic substitution of iodine (e.g., with an amine) | B3LYP/6-31G(d) | 90-110 |

Note: These values are estimations based on typical activation energies for similar reactions and require specific calculations for this compound.

Computational Insights into the Role of Catalysts and Reagents in Reaction Selectivity

Many synthetic methods for indazoles employ catalysts, often transition metals like palladium or rhodium, to control regioselectivity and efficiency. nih.govacs.orgresearchgate.netnih.govnih.gov Computational studies can provide invaluable insights into the role of these catalysts. For instance, in a palladium-catalyzed cross-coupling reaction to introduce the iodo group, DFT calculations can model the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. These calculations can explain why a particular catalyst is effective and how it directs the reaction to the desired product.

The regioselectivity of the formylation reaction can also be rationalized through computational analysis. By calculating the electron density and Fukui functions at different positions of the indazole ring, the most likely site for electrophilic attack can be predicted. nih.gov The presence of the iodine atom and the existing nitrogen atoms will significantly influence the electronic distribution and thus the regiochemical outcome of the formylation. DFT calculations can model the interaction of the Vilsmeier reagent with different positions of the indazole ring to determine the lowest energy pathway.

In Silico Design and Prediction for Novel Indazole Derivatives

The process of drug discovery and development can be significantly accelerated through the use of computational, or in silico, methods. These techniques allow for the rational design of novel molecules with desired properties, reducing the time and cost associated with traditional trial-and-error approaches. For a scaffold such as this compound, in silico design can guide the synthesis of new derivatives with enhanced biological activity and improved pharmacokinetic profiles.

Detailed Research Findings

While specific computational studies on this compound are not extensively available in the public domain, a wealth of research on analogous indazole derivatives provides a strong foundation for predicting its behavior and guiding the design of new compounds. Methodologies such as fragment-based drug design, quantitative structure-activity relationship (QSAR) analysis, and molecular docking are routinely applied to the indazole scaffold. mdpi.comnih.govnih.gov

Fragment-based screening, for instance, has been successfully used to identify 1H-indazole-3-carboxamide derivatives as potential inhibitors of p21-activated kinase 1 (PAK1), a target in cancer therapy. nih.gov This approach involves identifying small molecular fragments that bind to the target protein and then growing or linking them to create more potent molecules. The this compound core could similarly be used as a starting fragment for the design of inhibitors against various protein targets.

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For indazole derivatives, 3D-QSAR models have been developed to understand the structural requirements for inhibiting hypoxia-inducible factor-1α (HIF-1α), another key target in oncology. nih.gov These models generate steric and electrostatic maps that highlight regions where modifications to the indazole ring are likely to increase or decrease activity. Such an approach could be applied to derivatives of this compound to predict the impact of various substituents on a desired biological effect.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. rsc.orgnih.gov This method is invaluable for understanding the binding mode of a ligand and for identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. Docking studies on indazole derivatives have been used to design inhibitors for a range of targets, including renal cancer-related proteins. rsc.orgnih.gov The iodine atom in this compound can participate in halogen bonding, a specific type of non-covalent interaction that has been shown to enhance binding affinity and selectivity. nih.gov

The following table summarizes key computational approaches and their potential application to the design of novel derivatives from this compound, based on findings from related indazole compounds.

| Computational Approach | Application to Indazole Derivatives | Potential for this compound Derivatives | Key Findings from Analogs |

| Fragment-Based Drug Design (FBDD) | Identification of initial hits for enzyme inhibitors. nih.gov | Use of the core scaffold as a starting point for building more complex and potent molecules. | 1H-indazole-3-carboxamide scaffold identified as a potent PAK1 inhibitor. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity based on structural features. nih.govnih.govnih.gov | Development of models to predict the activity of new derivatives and guide synthetic efforts. | Steric and electrostatic fields around the indazole ring are crucial for HIF-1α inhibition. nih.gov |

| Molecular Docking | Predicting binding modes and affinities to protein targets. rsc.orgnih.gov | Elucidating the role of the iodine and carbaldehyde groups in target binding and identifying key interactions. | Halogen bonding can significantly contribute to the binding affinity of inhibitors. nih.gov |

| Density Functional Theory (DFT) | Calculation of electronic properties and reactivity. rsc.orgnih.gov | Understanding the electronic effects of the iodine substituent and predicting reaction mechanisms for further derivatization. | The HOMO-LUMO energy gap can be correlated with the biological activity of indazole derivatives. rsc.orgnih.gov |

The in silico design of novel derivatives of this compound would likely involve a multi-step process. Initially, the core structure would be docked into the active site of a target protein of interest. The binding mode would be analyzed to identify potential vectors for modification. The carbaldehyde group at the C3 position is a versatile handle for a wide range of chemical transformations, allowing for the introduction of diverse functional groups. Structure-activity relationship (SAR) data from analogous series suggests that substituents at this position can significantly influence potency and selectivity. mdpi.com

The iodine atom at the C4 position is another key feature for in silico design. Its size and electronic properties can be leveraged to achieve specific interactions within a binding pocket. Furthermore, the carbon-iodine bond can be a site for further chemical modification through various cross-coupling reactions, expanding the accessible chemical space for novel derivatives. DFT calculations can be employed to predict the reactivity of the C-I bond and to understand how modifications at this position might alter the electronic properties of the entire molecule. rsc.orgnih.govnih.gov

By combining these computational approaches, it is possible to generate a focused library of virtual compounds based on the this compound scaffold. These virtual compounds can then be screened in silico for their predicted binding affinity, pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and potential toxicity. This process allows for the prioritization of the most promising candidates for chemical synthesis and subsequent biological evaluation, thereby streamlining the drug discovery pipeline.

Applications of the 4 Iodo 2h Indazole 3 Carbaldehyde Scaffold in Advanced Chemical Synthesis

Building Block for the Construction of Complex Heterocyclic Systems

The inherent reactivity of the aldehyde and the carbon-iodine bond in 4-iodo-2H-indazole-3-carbaldehyde makes it a cornerstone for the synthesis of more elaborate heterocyclic structures. This section details its utility as a precursor to polysubstituted indazoles and fused ring systems, as well as its role in the generation of molecular diversity.

Precursor to Polysubstituted Indazoles and Fused Ring Architectures

The aldehyde functionality at the 3-position of the indazole ring serves as a versatile handle for a variety of chemical transformations. It can readily undergo reactions such as Wittig and Knoevenagel condensations to introduce new carbon-carbon double bonds, providing access to a wide range of alkene derivatives. nih.gov Furthermore, the aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, opening up avenues for esterification, amidation, and etherification reactions. These transformations allow for the introduction of a diverse set of substituents at the C3-position, leading to the generation of polysubstituted indazole libraries.

The presence of the iodine atom at the 4-position is of paramount strategic importance. This halogen acts as a versatile synthetic handle for the introduction of various functional groups through transition metal-catalyzed cross-coupling reactions. For instance, Suzuki-Miyaura coupling can be employed to introduce aryl or heteroaryl groups, while Sonogashira coupling can be used to install alkynyl moieties. researchgate.net These reactions, coupled with the transformations of the aldehyde group, provide a powerful strategy for the synthesis of highly functionalized and structurally diverse indazole derivatives.

Moreover, the combination of the aldehyde and the iodo group can be exploited to construct fused heterocyclic systems. For example, intramolecular cyclization reactions can be designed to forge new rings onto the indazole core, leading to the formation of complex, polycyclic architectures. These fused systems are of significant interest in medicinal chemistry due to their rigid conformations, which can lead to enhanced binding affinity and selectivity for biological targets.

Role in Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of structurally diverse small molecule libraries for high-throughput screening. rsc.orgfrontiersin.org The goal of DOS is to efficiently generate a collection of molecules that covers a broad range of chemical space, thereby increasing the probability of discovering novel bioactive compounds. cam.ac.uk this compound is an ideal scaffold for DOS due to the orthogonal reactivity of its two key functional groups.

A typical DOS strategy utilizing this scaffold would involve a series of parallel reactions where both the aldehyde and the iodo group are functionalized with a diverse set of building blocks. For example, a library of aldehydes could be reacted with a panel of Wittig reagents, while the resulting iodo-substituted alkenes are subjected to a variety of cross-coupling partners. This approach, often referred to as a "build/couple/pair" strategy, allows for the rapid generation of a large and structurally diverse library of indazole derivatives from a single starting material. cam.ac.uk The resulting compounds would possess variations in their substitution patterns at both the 3- and 4-positions, leading to a significant expansion of the explored chemical space.

Scaffold for Medicinal Chemistry Research

The indazole core is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. nih.govpharmablock.com Indazole derivatives have been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties. nih.govnih.gov this compound serves as a key intermediate in the discovery and development of new indazole-based therapeutic agents.

Indazole Carbaldehydes as Key Intermediates for the Design and Synthesis of Bioactive Scaffolds

Indazole-3-carbaldehydes are valuable precursors for the synthesis of a variety of bioactive indazole derivatives. nih.govrsc.org The aldehyde group can be readily converted into other functional groups that are commonly found in drug molecules, such as amides, amines, and various heterocyclic rings. nih.gov For example, reductive amination of the aldehyde can be used to introduce a wide range of amine substituents, which can be crucial for establishing key interactions with biological targets.

Furthermore, the aldehyde can participate in multicomponent reactions, which are highly efficient processes that allow for the construction of complex molecules in a single step. These reactions are particularly valuable in medicinal chemistry for the rapid generation of compound libraries for biological screening. The ability to easily modify the aldehyde group makes this compound a versatile starting point for the synthesis of novel indazole-based drug candidates.

Strategic Utility of the Iodine Substituent as a Versatile Handle for Further Functionalization and Scaffold Modification

The iodine atom at the 4-position of the indazole ring provides a powerful tool for lead optimization in drug discovery. Once an initial hit compound has been identified, the iodine substituent can be used to systematically explore the structure-activity relationship (SAR) of the indazole scaffold. As previously mentioned, a wide variety of functional groups can be introduced at this position using well-established cross-coupling methodologies. researchgate.net This allows medicinal chemists to fine-tune the steric, electronic, and lipophilic properties of the molecule in order to improve its potency, selectivity, and pharmacokinetic profile.

The ability to introduce diverse substituents at the 4-position is particularly important for optimizing the interactions of the molecule with its biological target. For example, the introduction of a specific functional group at this position may lead to the formation of a new hydrogen bond or a favorable van der Waals interaction with the protein, resulting in a significant increase in binding affinity. The strategic placement of the iodine atom in this compound provides a convenient and efficient way to perform this type of scaffold modification.

Design Principles for Indazole-Based Chemical Libraries

The design of chemical libraries based on the this compound scaffold should be guided by principles of medicinal chemistry and fragment-based drug discovery (FBDD). nih.govacs.org The goal is to create a library of compounds that is both diverse and relevant for biological screening.

One key design principle is to select building blocks for the functionalization of the aldehyde and the iodo group that cover a wide range of chemical properties. This includes variations in size, shape, polarity, and hydrogen bonding potential. Another important consideration is to incorporate fragments that are known to be "sociable," meaning they are synthetically accessible and can be readily elaborated. acs.org

Structure-based design strategies can also be employed to guide the selection of building blocks. drugdesign.org If the three-dimensional structure of the target protein is known, computational docking studies can be used to predict which substituents at the 3- and 4-positions are most likely to result in favorable binding interactions. This approach can help to prioritize the synthesis of compounds that have a higher probability of being active.

By combining the principles of DOS, SAR exploration, and rational drug design, chemical libraries based on the this compound scaffold can be created that are a valuable resource for the discovery of new and effective therapeutic agents.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

While methods for the synthesis of indazole-3-carboxaldehydes exist, the development of more efficient, sustainable, and versatile routes to 4-iodo-2H-indazole-3-carbaldehyde remains a key area of future research. Current strategies often involve multi-step processes, such as the iodination of an indazole precursor followed by formylation. A notable approach involves the nitrosation of substituted indoles to yield indazole-3-carboxaldehydes. nih.govrsc.orgrsc.orgrsc.org This method has been optimized to accommodate both electron-rich and electron-deficient indoles, providing high yields. nih.govrsc.orgrsc.orgrsc.org

Exploration of Undiscovered Reactivity Patterns and Transformations

The aldehyde and iodo functionalities of this compound are ripe for the exploration of new reactivity patterns. The aldehyde group can undergo a variety of transformations beyond simple oxidation or reduction, including serving as a handle for multicomponent reactions to build molecular complexity rapidly. nih.govrsc.org Its conversion into alkenes via Wittig or Knoevenagel condensations, or into various heteroaromatic systems through cyclization reactions, are established but still offer avenues for novel applications. nih.govrsc.orgrsc.org

The carbon-iodine bond presents a valuable site for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions would allow for the introduction of a wide array of substituents at the 4-position, leading to the generation of diverse libraries of indazole derivatives for biological screening. The development of novel C-H activation and annulation strategies, which have been successfully applied to other indazole systems, could also be extended to this compound to create fused-ring systems with unique pharmacological properties. researchgate.net

Integration of Advanced Computational Techniques for Rational Design and Mechanistic Understanding

The integration of computational chemistry will be instrumental in accelerating the discovery and optimization of this compound derivatives. Molecular docking and dynamics simulations can be employed to predict the binding modes of these compounds with various biological targets, such as protein kinases, which are often implicated in diseases like cancer. nih.govtandfonline.com This rational design approach can guide the synthesis of more potent and selective inhibitors. nih.govtandfonline.com

Computational studies can also provide deep insights into the reaction mechanisms of novel transformations involving this compound. researchgate.net Density Functional Theory (DFT) calculations, for instance, can help to elucidate the transition states and intermediates of complex reaction pathways, aiding in the optimization of reaction conditions and the prediction of product regioselectivity. This understanding is crucial for the development of robust and predictable synthetic methods.

Expanding the Scope of Synthetic Applications

The potential of this compound as a building block in the synthesis of biologically active molecules is vast and warrants further exploration. Indazole derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govrsc.org Specifically, the indazole scaffold is present in several FDA-approved kinase inhibitors. nih.govrsc.orgrsc.org

Future research should focus on utilizing this compound to synthesize novel compounds targeting a broader range of diseases. For example, its derivatives could be investigated as potential antagonists for receptors involved in immunotherapy for cancer or as modulators of pathways implicated in cardiovascular diseases. nih.govnih.gov The systematic exploration of its derivatives in high-throughput screening campaigns against diverse biological targets will be key to unlocking the full therapeutic potential of this versatile scaffold.

常见问题

Q. What computational methods predict the stability of this compound under varying pH and temperature?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。